molecular formula C7H6N2O2S B1365128 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 35265-81-7

7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B1365128
CAS RN: 35265-81-7
M. Wt: 182.2 g/mol
InChI Key: XFXGDEBYBPGDLF-UHFFFAOYSA-N
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Patent
US06339089B2

Procedure details

To 25.0 g (146 mmol) of methyl 3-amino-4-methylthiophene-2-carboxylate was added 43.5 g (730 mmol) of urea, and the resulting mixture was heated at 200° C. for 1.5 hours. The mixture was allowed to resume room temperature, and DMF (400 ml) was added thereto, followed by heating under reflux for one hour. After completion of the reaction, ice water was added to the reaction mixture, and crystals thus precipitated were filtered to give 23.0 g (yield: 93.7%) of the title compound.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
43.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
93.7%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:6]([CH3:7])=[CH:5][S:4][C:3]=1[C:8]([O:10]C)=O.[NH2:12][C:13](N)=[O:14]>CN(C=O)C>[CH3:7][C:6]1[C:2]2[NH:1][C:13](=[O:14])[NH:12][C:8](=[O:10])[C:3]=2[S:4][CH:5]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NC1=C(SC=C1C)C(=O)OC
Name
Quantity
43.5 g
Type
reactant
Smiles
NC(=O)N
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to resume room temperature
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was added to the reaction mixture, and crystals
CUSTOM
Type
CUSTOM
Details
thus precipitated
FILTRATION
Type
FILTRATION
Details
were filtered

Outcomes

Product
Name
Type
product
Smiles
CC1=CSC2=C1NC(NC2=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 93.7%
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.